3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a triazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the triazole ring and the phenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl groups via nucleophilic substitution.
Coupling Reactions: Use of coupling agents to attach the triazole ring to the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical research explores the compound’s potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The piperidine and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Triazole Derivatives: Compounds containing the triazole ring.
Phenyl-Substituted Compounds: Molecules with phenyl groups attached to various functional groups.
Uniqueness
The uniqueness of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of structural features
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGYBTYKLMATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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